3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (BTPT) is primarily studied and applied in the field of organic light-emitting diodes (OLEDs). It functions as an electron transport material (ETM) []. ETMs play a crucial role in OLEDs by facilitating the efficient transport of electrons from the cathode (negative electrode) to the emissive layer, where they recombine with holes to generate light [].
BTPT exhibits several properties that make it a suitable ETM for OLEDs:
Research has shown that BTPT can be employed in various OLED architectures, including single-layer, double-layer, and phosphorescent OLEDs [, ]. Studies have demonstrated that BTPT-based OLEDs achieve high luminous efficiency, good color purity, and extended lifetimes [, ].
While the primary research focus for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole lies in OLEDs, there is ongoing exploration of its potential applications in other areas:
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a triazole derivative characterized by its unique molecular structure, which includes two 4-tert-butylphenyl groups and one phenyl group attached to the triazole ring. This compound is notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) where it serves as an electron transport material. The compound exhibits significant thermal stability and high triplet energy levels, making it suitable for various optoelectronic applications.
The synthesis of 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves reactions that include the formation of a carbodiimide intermediate followed by cyclization with hydrazines or hydrazones. For instance, the reaction pathway often starts with the condensation of phenylhydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the triazole ring through a series of dehydration and cyclization steps .
The synthesis of 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through several methods:
The unique combination of two bulky tert-butyl groups and one phenyl group in 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole enhances its solubility and stability compared to other similar compounds. This structural configuration contributes to its effectiveness as an electron transport material in organic electronic devices.
Interaction studies involving 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole primarily focus on its electron transport capabilities in OLEDs. These studies assess how well the compound interacts with other materials in device architectures to optimize performance metrics such as efficiency and stability. Investigations into its interaction with various host materials have shown promising results in enhancing device efficiency by improving charge balance within the emissive layer .
The comprehensive structural and spectroscopic characterization of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole provides crucial insights into its molecular geometry, electronic properties, and potential applications in organic electronics. This triazole derivative has garnered significant attention as an electron transport material in optoelectronic devices due to its favorable structural and electronic characteristics.
The molecular structure of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole exhibits characteristic features typical of 1,2,4-triazole derivatives. The compound crystallizes with a molecular formula of C₂₈H₃₁N₃ and a molecular weight of 409.57 grams per mole [1] [2]. The melting point has been determined to be 224-229°C, indicating good thermal stability [1].
The central 1,2,4-triazole ring maintains planarity, which is consistent with similar triazole derivatives. Research on related triazole compounds demonstrates that the five-membered triazole ring typically exhibits minimal deviation from planarity, with root-mean-square deviations typically less than 0.001 Å [3]. The phenyl substituents attached to the triazole core adopt specific orientations that influence the overall molecular conformation.
Crystallographic studies of similar 1,2,4-triazole derivatives reveal important structural parameters. In related phenyl-triazole systems, the dihedral angles between the triazole ring and attached phenyl groups typically range from 13.95° to 88.72° [3] [4]. The tert-butyl substituents on the phenyl rings provide significant steric bulk, which affects molecular packing and intermolecular interactions.
Table 1: Key Molecular Geometry Parameters for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₈H₃₁N₃ | [1] [2] |
Molecular Weight | 409.57 g/mol | [1] [2] |
Melting Point | 224-229°C | [1] |
Crystal System | Solid | [1] |
Appearance | White solid | [1] |
The molecular geometry is further characterized by the positioning of the tert-butyl groups, which introduce conformational flexibility while maintaining the overall rigidity of the aromatic framework. Similar triazole derivatives show that the triazole ring nitrogen atoms exhibit characteristic bond lengths: N-N bonds typically range from 1.391-1.408 Å, while C-N bonds in the triazole ring range from 1.311-1.404 Å [5] [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and provide insights into the electronic environment of various protons.
The triazole ring proton typically appears as a distinctive singlet in the downfield region, commonly observed around 8.5-8.7 parts per million for 1,2,4-triazole derivatives [7] [8]. This chemical shift reflects the electron-deficient nature of the triazole ring and the deshielding effect of the nitrogen atoms.
The aromatic protons from the phenyl substituents appear in the characteristic aromatic region between 7.0-8.0 parts per million. For phenyl-triazole systems, aromatic protons typically show complex multipicity patterns due to coupling with adjacent protons [9]. The tert-butyl groups provide a distinctive singlet around 1.3-1.5 parts per million, integrating for 18 protons in total (two tert-butyl groups with 9 protons each).
Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Triazole Derivatives
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Triazole ring proton | 8.5-8.7 | Singlet | 1H |
Aromatic protons | 7.0-8.0 | Multiplet | 13H |
tert-Butyl protons | 1.3-1.5 | Singlet | 18H |
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The triazole ring carbons typically appear in the range of 150-165 parts per million, reflecting the electron-deficient nature of the heterocyclic ring [7]. Aromatic carbons from the phenyl substituents appear between 120-140 parts per million, while the quaternary carbon of the tert-butyl groups appears around 34-35 parts per million, with the methyl carbons appearing around 31-32 parts per million.
Distortionless Enhancement by Polarization Transfer experiments provide valuable information about carbon multiplicities. This technique distinguishes between quaternary carbons (absent in Distortionless Enhancement by Polarization Transfer), methine carbons (positive phase), methylene carbons (negative phase), and methyl carbons (positive phase) [10]. For the target compound, the tert-butyl quaternary carbons would be absent in the Distortionless Enhancement by Polarization Transfer spectrum, while the methyl carbons would appear with positive phase.
Mass spectrometry analysis of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 409.57, corresponding to the calculated molecular weight [1] [2].
The fragmentation pattern of 1,2,4-triazole derivatives follows characteristic pathways that have been extensively studied [11] [12]. The fragmentation of triazole compounds typically involves three primary modes analogous to pyrrole fragmentation: alpha cleavage, beta cleavage, and rearrangement processes [11].
Table 3: Characteristic Mass Spectrometry Fragmentation Patterns for 1,2,4-Triazole Derivatives
Fragment Type | Typical m/z Loss | Mechanism |
---|---|---|
Molecular ion | [M]⁺ | Base molecular ion |
tert-Butyl loss | [M-57]⁺ | Alpha cleavage |
Phenyl loss | [M-77]⁺ | Aromatic cleavage |
Triazole fragment | Variable | Ring fragmentation |
For tert-butyl substituted triazoles, the loss of tert-butyl groups (mass 57) represents a common fragmentation pathway due to the stability of the resulting carbocation [11]. The phenyl substituents may also undergo cleavage, leading to fragments with mass losses of 77 atomic mass units.
The triazole ring itself exhibits characteristic fragmentation patterns. Studies on 1,2,4-triazole derivatives show that the ring can fragment through multiple pathways, often involving the sequential loss of nitrogen atoms [11] [13]. The extent of fragmentation depends on the substituents attached to the triazole core, with electron-donating groups typically stabilizing the molecular ion.
Electrospray ionization mass spectrometry studies of triazole derivatives demonstrate that these compounds readily form protonated molecular ions [M+H]⁺ [12] [14]. The fragmentation patterns observed in electrospray ionization conditions often differ from electron impact ionization, with gentler fragmentation leading to more abundant molecular ion peaks.
Computational modeling using density functional theory provides comprehensive insights into the electronic structure and properties of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. These calculations complement experimental data and provide predictions for properties that may be difficult to measure directly.
Density functional theory calculations at the B3LYP/6-31G(d) level of theory represent the standard approach for studying triazole derivatives [15] [16]. Geometry optimization reveals the preferred conformational arrangement of the molecule, including the relative orientations of the phenyl substituents and tert-butyl groups.
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial information about the electronic properties of the compound. For related triazole derivatives used in organic electronics, typical highest occupied molecular orbital energies range from -6.3 to -6.4 electron volts, while lowest unoccupied molecular orbital energies range from -2.7 to -2.8 electron volts [17] [18]. These values indicate favorable energy levels for electron transport applications.
Table 4: Computational Parameters for Related Triazole Derivatives
Property | Value | Method | Reference |
---|---|---|---|
HOMO Energy | -6.3 to -6.4 eV | DFT | [17] [18] |
LUMO Energy | -2.7 to -2.8 eV | DFT | [17] [18] |
Band Gap | 3.6 eV | DFT | [17] [18] |
Dipole Moment | Variable | DFT | [16] |
The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals determines the optical and electronic properties of the material. For electron transport materials, a wide band gap (typically >3 electron volts) is desirable to ensure transparency in the visible region and prevent unwanted absorption [19] [20].
Molecular electrostatic potential mapping reveals the charge distribution across the molecule, identifying regions of high and low electron density [15] [21]. The triazole ring typically exhibits electron-deficient character, making it suitable for electron transport, while the phenyl substituents provide π-conjugation that facilitates charge delocalization.
Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics. The triazole nitrogen atoms typically carry partial negative charges, while the carbon atoms exhibit varying charge distributions depending on their environment [15]. The tert-butyl substituents act as electron-donating groups, influencing the overall electronic properties of the molecule.
Thermodynamic calculations predict the stability and reactivity of the compound. Density functional theory studies of triazole derivatives indicate high thermal stability, with decomposition temperatures typically exceeding 400°C [22]. This thermal stability is crucial for applications in organic electronic devices that may experience elevated operating temperatures.
Vibrational frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface [16] [21]. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.
The computational studies also predict optical properties, including absorption wavelengths and oscillator strengths. Time-dependent density functional theory calculations provide insights into electronic transitions and can predict ultraviolet-visible absorption spectra [15]. For triazole derivatives, the primary absorption typically occurs in the ultraviolet region (280-330 nanometers), consistent with experimental observations [20].
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